
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a phenoxycarbonylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Phenoxycarbonyl)amino)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting biological molecules, such as glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-((Phenoxycarbonyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes, through the formation of boronate esters, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the phenoxycarbonylamino group, making it less versatile in certain applications.
4-Aminophenylboronic acid: Contains an amino group instead of the phenoxycarbonylamino group, affecting its reactivity and applications.
4-(N-BOC-amino)phenylboronic acid: Contains a tert-butoxycarbonyl-protected amino group, which can be deprotected under specific conditions.
Uniqueness
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid is unique due to the presence of the phenoxycarbonylamino group, which enhances its reactivity and allows for the formation of more complex structures. This makes it particularly valuable in the synthesis of advanced materials and in the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C13H12BNO4 |
|---|---|
Molekulargewicht |
257.05 g/mol |
IUPAC-Name |
[4-(phenoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C13H12BNO4/c16-13(19-12-4-2-1-3-5-12)15-11-8-6-10(7-9-11)14(17)18/h1-9,17-18H,(H,15,16) |
InChI-Schlüssel |
FSDCFOSEWQWQGL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


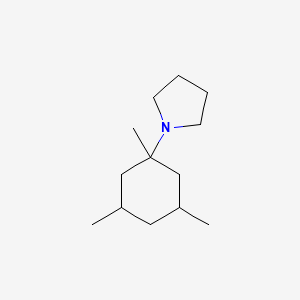


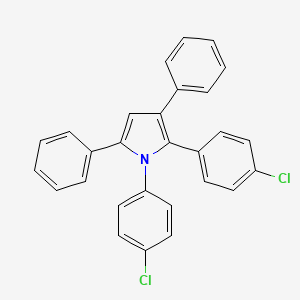
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

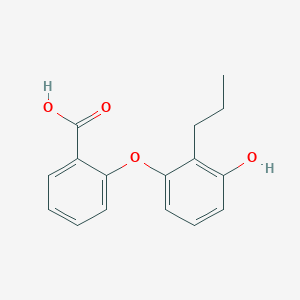
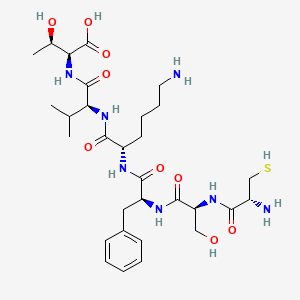
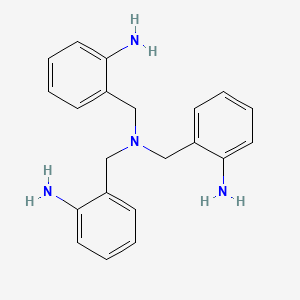
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
